
2-(1H-1,2,3-triazol-1-yl)acetonitrile
Overview
Description
2-(1H-1,2,3-triazol-1-yl)acetonitrile is a chemical compound that features a 1,2,3-triazole ring attached to an acetonitrile group. The 1,2,3-triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound. This compound is of significant interest in organic chemistry due to its versatility and wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
- Notably, 1,2,3-triazoles have been associated with various biological effects, including anticonvulsant, antibacterial, and anticancer properties .
- For instance, some 1,2,3-triazole derivatives exhibit antiproliferative activity by binding to enzyme active sites, particularly through interactions involving nitrogen atoms within the triazole moiety .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
The 1,2,3-triazole ring, a structural fragment of 2-(1H-1,2,3-triazol-1-yl)acetonitrile, is resistant to metabolic degradation and can form hydrogen bonds, which is important for binding with biological targets
Cellular Effects
Other 1,2,3-triazole derivatives have shown cytotoxic activity against various cancer cell lines
Molecular Mechanism
It is known that 1,2,3-triazoles can mimic an E or a Z amide bond, which could potentially influence their interactions with biomolecules
Temporal Effects in Laboratory Settings
1,2,3-triazoles are known for their high chemical stability .
Metabolic Pathways
1,2,3-triazoles are known to be resistant to metabolic degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(1H-1,2,3-triazol-1-yl)acetonitrile can be synthesized through various methods. One common approach involves the reaction of benzotriazole with chloroacetonitrile in the presence of anhydrous potassium carbonate in dimethylformamide (DMF) at room temperature . Another method includes the reaction of azidoacetamides with β-ketoesters and acetylacetone, which provides a convenient route to 1,5-disubstituted 1,2,3-triazoles under metal-free conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3-triazol-1-yl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Cycloaddition Reactions: The compound can undergo 1,3-dipolar cycloaddition reactions with azides to form triazole derivatives.
Oxidation and Reduction Reactions: The nitrile group can be reduced to primary amines or oxidized to carboxylic acids under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include azides, β-ketoesters, acetylacetone, and various catalysts such as copper(I) for cycloaddition reactions. Reaction conditions typically involve solvents like DMF and temperatures ranging from room temperature to elevated temperatures depending on the specific reaction.
Major Products Formed
The major products formed from these reactions include various substituted triazole derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced during the reactions.
Scientific Research Applications
2-(1H-1,2,3-triazol-1-yl)acetonitrile has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole-4-carboxylic acid: Similar in structure but contains a carboxylic acid group instead of a nitrile group.
1H-1,2,3-Triazole-1-acetic acid: Contains an acetic acid group, making it more hydrophilic compared to the nitrile derivative.
1H-1,2,3-Triazole-1-yl)methylamine: Features a primary amine group, which can participate in different types of chemical reactions compared to the nitrile group.
Uniqueness
2-(1H-1,2,3-triazol-1-yl)acetonitrile is unique due to its combination of the triazole ring and the nitrile group, which imparts distinct chemical properties. The nitrile group provides a site for further functionalization, making it a versatile intermediate in organic synthesis. Additionally, the triazole ring’s stability and ability to participate in various chemical reactions enhance its utility in diverse applications.
Biological Activity
The compound 2-(1H-1,2,3-triazol-1-yl)acetonitrile is part of the 1,2,3-triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, synthesis methods, and structure-activity relationships (SAR).
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of triazole derivatives. For instance, compounds containing the triazole moiety have shown significant activity against various cancer cell lines. A study reported that a related triazole compound exhibited IC50 values ranging from 1.1 µM to 4.24 µM against MCF-7 and HepG2 cells . This suggests that this compound may also possess similar anticancer properties.
Table 1: Anticancer Activity of Triazole Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF-7 | 1.1 |
Compound B | HCT-116 | 2.6 |
Compound C | HepG2 | 1.4 |
Antimicrobial Activity
Triazole derivatives have also been evaluated for their antimicrobial properties. Research indicates that certain triazole compounds exhibit potent inhibition against pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 2: Antimicrobial Activity of Triazole Derivatives
Compound | Pathogen | Inhibition Zone (mm) |
---|---|---|
Compound D | E. coli | 15 |
Compound E | S. aureus | 18 |
Enzyme Inhibition
Another significant biological activity associated with triazoles is their ability to inhibit enzymes such as acetylcholinesterase (AChE). For example, a study reported that a triazole-linked compound demonstrated an IC50 value of 7.31 µM against AChE . This inhibition is crucial in the context of neurodegenerative diseases like Alzheimer's.
Structure-Activity Relationship (SAR)
The biological activity of triazoles can be significantly influenced by their structural modifications. For instance, variations in substituents on the triazole ring or changes in the length and nature of side chains can lead to substantial differences in potency and selectivity for biological targets .
Figure 1: Structure-Activity Relationship Analysis
SAR Analysis
Case Study 1: Anticancer Evaluation
In a recent study focused on the anticancer effects of triazole derivatives, several compounds were synthesized and tested against various cancer cell lines. The most potent derivative showed significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics like doxorubicin .
Case Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial efficacy of a series of triazole derivatives against common bacterial strains. Results indicated that specific modifications enhanced their antibacterial activity, making them promising candidates for further development .
Properties
IUPAC Name |
2-(triazol-1-yl)acetonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4/c5-1-3-8-4-2-6-7-8/h2,4H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUXWZUDURZLLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=N1)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701301389 | |
Record name | 1H-1,2,3-Triazole-1-acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701301389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4368-69-8 | |
Record name | 1H-1,2,3-Triazole-1-acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4368-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-1,2,3-Triazole-1-acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701301389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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